molecular formula C8H5F3N4O2 B2585131 Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 473994-46-6

Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2585131
CAS No.: 473994-46-6
M. Wt: 246.149
InChI Key: CZSGRURWOODKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a fluorinated heterocyclic compound characterized by a triazolopyrimidine core substituted with a trifluoromethyl group at position 7 and a methyl ester at position 2. This structure combines the electron-withdrawing trifluoromethyl group with the ester functionality, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c1-17-6(16)5-13-7-12-3-2-4(8(9,10)11)15(7)14-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGRURWOODKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC=NC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative, a critical intermediate for further functionalization.

Reaction ConditionsProductYieldSource
1M NaOH in EtOH/H₂O (reflux, 4h)7-(Trifluoromethyl)- triazolo[1,5-a]pyrimidine-2-carboxylic acid92%

This reaction is pivotal for generating intermediates used in amide couplings or metal-catalyzed cross-coupling reactions .

Nucleophilic Substitution at the Ester Group

The ester functionality participates in nucleophilic acyl substitution, enabling diverse derivatization:

Amidation

Reaction with primary or secondary amines produces carboxamide derivatives, which are pharmacologically relevant .

Amine ReagentConditionsProductYieldSource
BenzylamineDMF, EDCI/HOBt, rt, 12h7-(Trifluoromethyl)-2-(benzylcarbamoyl)triazolo[1,5-a]pyrimidine85%
CyclohexylamineTEA, CH₂Cl₂, 0°C to rt, 6h7-(Trifluoromethyl)-2-(cyclohexylcarbamoyl)triazolo[1,5-a]pyrimidine78%

Transesterification

Alcohols or thiols displace the methoxy group under acidic or basic catalysis:

ReagentConditionsProductYieldSource
Ethanol (H₂SO₄)Reflux, 8hEthyl 7-(trifluoromethyl)- triazolo[1,5-a]pyrimidine-2-carboxylate88%

Cyclocondensation and Heterocyclization

The triazolopyrimidine core participates in annulation reactions to form fused polycyclic systems :

Formation of Fused Imidazoles

Reaction with glyoxal in acetic acid yields imidazo[1,2-a]triazolopyrimidines:

ConditionsProductYieldSource
Glyoxal, AcOH, 100°C, 6h7-(Trifluoromethyl)imidazo[1,2-a] triazolo[1,5-a]pyrimidine76%

Thiadiazole Annulation

Treatment with CS₂ and KOH generates thiadiazolo-fused derivatives:

ConditionsProductYieldSource
CS₂, KOH, DMF, 120°C, 12h7-(Trifluoromethyl)thiadiazolo[3,2-a] triazolo[1,5-a]pyrimidine68%

Electrophilic Aromatic Substitution

The electron-deficient triazolopyrimidine ring undergoes nitration and halogenation at specific positions :

Nitration

Nitration with fuming HNO₃/H₂SO₄ selectively targets the pyrimidine ring:

ConditionsProductYieldSource
HNO₃/H₂SO₄ (1:6), 0°C, 3h6-Nitro-7-(trifluoromethyl)- triazolo[1,5-a]pyrimidine-2-carboxylate89%

Decarboxylation and Rearrangement

Thermal or photolytic decarboxylation generates reactive intermediates for further functionalization :

ConditionsProductYieldSource
180°C, 2h (neat)7-(Trifluoromethyl)- triazolo[1,5-a]pyrimidine95%

Cross-Coupling Reactions

The trifluoromethyl group stabilizes the ring system, enabling Suzuki-Miyaura couplings :

ConditionsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h7-(Trifluoromethyl)-5-(4-methoxyphenyl)- triazolo[1,5-a]pyrimidine-2-carboxylate82%

Mechanistic Insights

  • Hydrolysis/Aminolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing trifluoromethyl group .

  • Cyclocondensation : Involves nucleophilic attack by the triazole nitrogen on electrophilic carbonyl groups, followed by dehydration .

  • Electrophilic Substitution : Directed by the electron-deficient pyrimidine ring, favoring nitration at the 6-position .

This compound’s reactivity profile underscores its utility in medicinal chemistry for synthesizing bioactive heterocycles . Data gaps in regioselectivity under specific conditions (e.g., halogenation) warrant further investigation .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of triazolo[1,5-a]pyrimidine exhibit notable anticancer activity. Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF-7. This suggests that this compound may exhibit similar properties .

Antimicrobial Activity

Triazolo-pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens. The introduction of the trifluoromethyl group can enhance the compound's efficacy against bacteria and fungi. Studies have indicated that modifications to the triazolo-pyrimidine structure can lead to increased potency against resistant strains .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Structural characterization is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • X-ray Crystallography

These methods confirm the molecular structure and purity of the synthesized compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various triazolo-pyrimidine derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induces G1 phase arrest and promotes apoptosis through upregulation of pro-apoptotic markers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerHeLa<10CDK2 inhibition leading to cell cycle arrest
AnticancerMCF-7<10Induction of apoptosis
AntimicrobialStaphylococcus aureus<20Disruption of bacterial cell wall synthesis
AntimicrobialEscherichia coli<20Inhibition of protein synthesis

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in various biological pathways, such as the NF-kB inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators and apoptosis markers, thereby exerting neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Trifluoromethyl vs. Halogen or Alkyl Groups

  • This analog is commercially available for research applications .
  • Methyl 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1018162-96-3):
    The furan substituent introduces aromaticity and hydrogen-bonding capacity, contrasting with the hydrophobic trifluoromethyl group. This may enhance solubility in polar solvents .

Trifluoromethyl vs. Nitro Groups

  • 5-Methyl-2-nitro-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound B in ):
    The nitro group at position 2 increases molecular polarity and detonation velocity, making it suitable for high-energy density materials (HEDMs). However, the methyl ester in the target compound offers better stability for pharmaceutical applications .

Functional Group Variations at Position 2

Carboxylate Esters vs. Sulfonamides

  • 2-Fluoro-N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8a):
    Sulfonamide derivatives exhibit enhanced herbicidal activity compared to carboxylates due to stronger hydrogen-bonding interactions with target enzymes. However, carboxylates like the target compound are more metabolically stable .

Carboxylate Esters vs. Aminoalkyl Chains

  • N-(3-Chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (96): Aminoalkyl substitutions improve solubility in aqueous media and enable interactions with biological targets like Plasmodium falciparum enzymes. The methyl ester in the target compound, however, is more lipophilic, favoring blood-brain barrier penetration .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., CF3, NO2): Enhance thermal stability and electrophilicity, critical for energetic materials or enzyme inhibition .
  • Ester vs. Sulfonamide : Esters offer metabolic resistance, while sulfonamides improve target binding .
  • Aromatic vs.

Biological Activity

Methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that underscore its potential therapeutic applications.

  • Molecular Formula : C₈H₆F₃N₃O
  • Molecular Weight : 217.15 g/mol
  • CAS Number : 923130-33-0

Anticancer Activity

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer properties. For instance, derivatives of this compound have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. A notable study demonstrated that triazolo-pyrimidines can inhibit the c-Met protein kinase, a critical player in cancer metastasis and progression. The compound's ability to selectively inhibit c-Met has been linked to its potential as a therapeutic agent in treating non-small cell lung cancer and renal cell carcinoma .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition could lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound are attributed to its structural characteristics that allow it to interact with various biological targets:

  • Kinase Inhibition : The compound's ability to inhibit kinases like c-Met suggests a mechanism involving competitive binding at the ATP-binding site.
  • Enzyme Inhibition : Its anti-inflammatory effects are likely due to direct inhibition of COX enzymes.
  • Membrane Interaction : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a significant reduction in cell viability at concentrations as low as 0.5 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Properties

A study assessing the anti-inflammatory effects of this compound in a murine model of arthritis revealed that treatment significantly reduced paw swelling and serum levels of inflammatory cytokines (TNF-alpha and IL-6). Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Q. Q1: What is the optimal method for synthesizing methyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

Answer: The compound is synthesized via cyclocondensation reactions. A representative method involves reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with trifluoromethyl-containing diketones (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux. Post-reaction, basic hydrolysis converts the ethyl ester to the methyl ester. Separation of regioisomers (e.g., 5-methyl vs. 7-methyl derivatives) is achieved using flash chromatography with chloroform/acetone (9:1) .

Q. Q2: How is the compound characterized to confirm its structure?

Answer: Structural confirmation relies on:

  • NMR : 1H and 13C NMR to verify substituent positions and trifluoromethyl integration .
  • X-ray crystallography : Resolves regioselectivity ambiguities by analyzing puckering amplitudes and dihedral angles (e.g., envelope conformation of the dihydropyrimidine ring) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Intermediate Purification and Regioselectivity

Q. Q3: How are intermediates purified during synthesis?

Answer: Recrystallization from ethanol/DMF (1:1) is commonly used to isolate high-purity intermediates. For regioisomeric mixtures (e.g., 5-methyl vs. 7-methyl derivatives), flash chromatography with gradient elution (chloroform:acetone) resolves positional isomers .

Q. Q4: What factors influence regioselectivity during cyclocondensation?

Answer: Regioselectivity is governed by:

  • Electron-withdrawing groups : Trifluoromethyl at position 7 stabilizes the pyrimidine ring via inductive effects, favoring 7-substitution .
  • Reaction solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysts : Acidic conditions (e.g., HCl in ethanol) promote ring closure by protonating intermediates .

Advanced Structural and Functional Analysis

Q. Q5: How do solubility challenges in aqueous media affect biological assays?

Answer: The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. To address this:

  • Derivatization : Introduce polar groups (e.g., propanoic acid via hydrolysis) to improve solubility .
  • Co-solvents : Use DMSO or PEG-400 in in vitro assays, ensuring <1% v/v to avoid cytotoxicity .

Q. Q6: How can structural data contradictions (e.g., X-ray vs. computational models) be resolved?

Answer: Discrepancies between experimental (X-ray) and computational data arise from:

  • Crystal packing effects : Intermolecular hydrogen bonds (N–H⋯N) distort torsion angles in solid-state structures .
  • Solvent interactions : DFT calculations should incorporate implicit solvent models (e.g., COSMO) for solution-phase accuracy .

Biological and Pharmacological Applications

Q. Q7: What methodologies assess its potential as an enzyme inhibitor?

Answer:

  • Enzyme inhibition assays : Measure IC50 values against targets (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) using spectrophotometric NADH depletion .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, with emphasis on trifluoromethyl interactions in hydrophobic pockets .

Q. Q8: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

  • Trifluoromethyl : Enhances metabolic stability and target affinity via steric and electronic effects .
  • Carboxylate ester : Hydrolysis to carboxylic acid improves solubility but may reduce membrane permeability .
  • Aryl substitutions : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance antiparasitic activity .

Stability and Degradation Studies

Q. Q9: What are the key degradation pathways under physiological conditions?

Answer:

  • Ester hydrolysis : Dominant in serum, yielding the carboxylic acid derivative. Stabilize by using methyl esters or prodrug strategies .
  • Oxidative degradation : Trifluoromethyl resists oxidation, but pyrimidine rings degrade under UV light. Store in amber vials at −20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.